Rupintrivir -

Rupintrivir

Catalog Number: EVT-8341630
CAS Number:
Molecular Formula: C31H39FN4O7
Molecular Weight: 598.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of rupintrivir has undergone significant improvements over the years. A notable method involves the use of three amino acids: L-glutamic acid, D-4-fluorophenylalanine, and L-valine. The synthesis process typically includes the following steps:

  1. Construction of Key Fragments: The key fragment, a ketomethylene dipeptide isostere, is constructed using derivatives of valine and phenylpropionic acid.
  2. Coupling Reactions: This fragment is then coupled with a lactam derivative and an isoxazole acid chloride.
  3. Total Synthesis: The entire process can be accomplished in eight steps, showcasing an efficient route to produce rupintrivir .

The improved synthesis techniques have been essential for optimizing yield and purity, making it more feasible for large-scale production.

Molecular Structure Analysis

Rupintrivir's molecular structure is characterized by its unique arrangement that allows it to effectively bind to the active site of the human rhinoviral 3C protease. Key structural features include:

  • Chemical Formula: C19_{19}H24_{24}N4_{4}O3_{3}
  • Molecular Weight: Approximately 356.42 g/mol
  • Structural Components: The compound contains a ketomethylene moiety that plays a critical role in its inhibitory action against the protease.

The three-dimensional conformation of rupintrivir has been elucidated through X-ray crystallography and computational modeling, confirming its binding interactions within the protease active site .

Chemical Reactions Analysis

Rupintrivir undergoes specific chemical reactions that are pivotal for its function as a protease inhibitor. The primary reaction involves the formation of a covalent bond between the compound and the cysteine residue in the active site of the human rhinoviral 3C protease. This irreversible binding effectively inhibits the enzyme's activity, preventing viral replication.

Key Reactions:

  • Covalent Bond Formation: The thiol group of cysteine reacts with the electrophilic carbon of rupintrivir.
  • Enzyme Inhibition: This reaction leads to the permanent inactivation of the protease, demonstrating the compound's mechanism as an irreversible inhibitor .
Mechanism of Action

Rupintrivir exerts its antiviral effects by specifically targeting the human rhinoviral 3C protease. The mechanism involves several steps:

  1. Binding: Rupintrivir binds to the active site of the protease with high affinity.
  2. Covalent Modification: It forms a covalent bond with a cysteine residue at the active site, leading to irreversible inhibition.
  3. Disruption of Viral Processing: This inhibition prevents the cleavage of viral polyproteins, which is essential for producing functional viral proteins necessary for replication .

The binding affinity and kinetics have been characterized using various biochemical assays, providing insights into its efficacy as an antiviral agent.

Physical and Chemical Properties Analysis

Rupintrivir exhibits distinct physical and chemical properties relevant to its function:

  • Solubility: It has poor aqueous solubility, which can impact its bioavailability.
  • Stability: The compound is stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a range consistent with similar compounds in its class.

These properties are crucial for formulating effective delivery systems for therapeutic applications .

Applications

Rupintrivir has shown promise in various scientific applications:

  • Antiviral Therapy: It is primarily investigated for treating infections caused by enteroviruses, including Enterovirus 71, which can lead to severe neurological complications.
  • Research Tool: As a selective protease inhibitor, it serves as a valuable tool in studying viral replication mechanisms and developing combination therapies with other antiviral agents.
  • Potential Broad-Spectrum Use: Ongoing research explores its efficacy against other viral pathogens beyond rhinoviruses, indicating potential for broader applications in antiviral therapy .
Synthesis and Structure-Based Drug Design of Rupintrivir

Rational Design Strategies Targeting Picornaviral 3C Protease

Rupintrivir (AG-7088) was developed through structure-based drug design targeting the highly conserved 3C protease (3Cpro) of picornaviruses, including human rhinoviruses (HRV) and enteroviruses (EV). This cysteine protease processes viral polyproteins into nonstructural and structural components essential for replication. Crucially, its catalytic dyad (Cys147-His40 in HRV serotypes) and substrate-binding cleft are structurally conserved across >100 rhinovirus serotypes and enteroviruses, enabling broad-spectrum inhibitor design [1] [4] [6]. Researchers at Pfizer Global Research and Development utilized X-ray crystallography of HRV-2 3Cpro-inhibitor complexes to identify key interactions:

  • S2 specificity pocket: A deep hydrophobic cavity accommodating bulky P2 residues (e.g., phenylalanine)
  • S1' subsite: Catalytic Cys147 nucleophile positioned for covalent attack
  • S4 subsite: Hydrogen-bonding interactions with backbone atoms of Gly164 and Asn165 [6] [8].

This structural mapping enabled the rational incorporation of pharmacophores mimicking natural peptide substrates (e.g., Leu-Phe-Gln-Gly cleavage junctions) while optimizing binding kinetics. The strict conservation of 13/14 residues interfacing with Rupintrivir across 48 HRV serotypes underlies its pan-picornaviral activity [4] [6].

Table 1: Key Structural Features of Picornaviral 3Cpro Targeted by Rupintrivir

Binding SiteResiduesFunction in Inhibition
S1' subsiteCys147, His40Covalent bond formation via Michael addition
S2 pocketThr129, His40, Val154Hydrophobic enclosure for 4-fluorophenylalanine
S4 regionGly164, Asn165Hydrogen bonding with 5-methylisoxazole-3-carbonyl cap
Substrate cleftβ-ribbon (residues 140-150)Accommodates peptidomimetic backbone [4] [6] [8]

Peptidomimetic Scaffold Optimization for Irreversible Inhibition

Rupintrivir’s scaffold integrates three amino acid building blocks—L-glutamic acid, D-4-fluorophenylalanine, and L-valine—linked to a P1' ethyl propenoate warhead. Optimization focused on:

  • P1 Glutamine replacement: A γ-lactam moiety (L-(+)-2-pyrrolidone) mimics Gln side-chain interactions with His161 and Thr142 while resisting proteolytic cleavage [3] [9].
  • P2 4-fluorophenylalanine: Fluorine enhances hydrophobic penetration into the S2 pocket and forms halogen bonds with Thr129, while the benzyl group π-stacks with His40 [6] [7].
  • P3 valine: Branched aliphatic side chain occupies shallow S3 subsite without steric clash.
  • P4 capping: 5-Methylisoxazole-3-carbonyl group provides hydrogen-bond acceptors for Gly164 and Asn165, improving affinity [7] [9].

Synthetic improvements reduced steps from >15 to 8, using:

  • Asymmetric dianionic cyanomethylation of N-Boc-L-glutamic acid dimethyl ester to construct the γ-lactam
  • Fragment coupling via mixed anhydride or activated ester chemistry
  • Final acylation with 5-methylisoxazole-3-carbonyl chloride [3].

Table 2: Rupintrivir’s Peptidomimetic Components and Optimization Rationale

PositionComponentChemical ModificationPurpose
P1γ-Lactam (L-2-pyrrolidone)Replaces L-glutamineMimics Gln interactions; metabolic stability
P2D-4-fluorophenylalanineFluorine para-substitutionEnhanced S2 hydrophobicity; halogen bonding
P3L-ValineUnmodifiedS3 subsite occupancy; synthetic feasibility
P45-Methylisoxazole-3-carbonylIsoxazole ringHydrogen bonding with S4 residues
P1'Ethyl (E)-propenoateα,β-Unsaturated esterMichael acceptor for Cys147 [3] [7] [9]

Role of Michael Acceptor Moieties in Covalent Binding Dynamics

The P1' ethyl propenoate group contains an α,β-unsaturated ester that functions as a Michael acceptor, enabling irreversible inhibition through nucleophilic attack by 3Cpro’s catalytic cysteine (Cys147). The reaction mechanism involves:

  • Thiol-Michael addition: Cys147 thiolate adds across the β-carbon of the propenoate, forming a covalent thioether adduct.
  • Electronic activation: The ester carbonyl withdraws electrons, polarizing the double bond and increasing β-carbon electrophilicity.
  • Irreversibility: The reaction’s negative ΔG and stable enolate intermediate prevent dissociation, ensuring prolonged inhibition [2] [4] [6].

Kinetic studies demonstrate time-dependent inhibition with a second-order rate constant (k~inact~/K~i~) of 2,900 M⁻¹s⁻¹ for HRV-14 3Cpro. Mutagenesis confirms Cys147 as the sole nucleophile involved. The Michael acceptor’s strategic positioning exploits the protease’s catalytic machinery: substrate-binding induced conformational changes align Cys147 for optimal attack on the β-carbon [4] [6] [10].

Selectivity implications: While picornaviral 3Cpro is efficiently inhibited, SARS-CoV-2 main protease (Mpro) exhibits 1,000-fold lower sensitivity (IC~50~ = 68 μM). Structural analysis reveals Rupintrivir’s P2 fluorophenylalanine fails to engage Mpro’s hydrophobic S2 pocket, instead displacing catalytic His41 and disrupting the catalytic dyad. This underscores the Michael acceptor’s dependence on precise active-site alignment for efficacy [6]. Resistance studies further validate covalent binding importance: serial passage of HRV-14 under Rupintrivir pressure selected for T129A/T131A mutations near the S2 pocket, reducing susceptibility 7-fold. However, the requirement for multiple mutations highlights a high genetic barrier to resistance [4].

Table 3: Impact of Michael Acceptor on Protease Inhibition Profiles

ProteaseIC₅₀Binding ModeConsequence
HRV-2 3Cpro3–183 nMCanonical: P2 fluorophenylalanine in S2 pocketIrreversible inhibition; broad anti-picornaviral activity
EV71 3Cpro7.3 μMCanonical covalent adduct with Cys147Antiviral activity in RD cells (EC₅₀ = 65 nM for optimized analogues)
SARS-CoV-2 Mpro68 μMNon-canonical: P2 group splits catalytic dyadInefficient inhibition; catalytic His41 displaced [6] [7] [10]

Properties

Product Name

Rupintrivir

IUPAC Name

ethyl (E)-4-[[2-[(4-fluorophenyl)methyl]-6-methyl-5-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-4-oxoheptanoyl]amino]-5-(2-oxopyrrolidin-3-yl)pent-2-enoate

Molecular Formula

C31H39FN4O7

Molecular Weight

598.7 g/mol

InChI

InChI=1S/C31H39FN4O7/c1-5-42-27(38)11-10-24(16-21-12-13-33-29(21)39)34-30(40)22(15-20-6-8-23(32)9-7-20)17-26(37)28(18(2)3)35-31(41)25-14-19(4)43-36-25/h6-11,14,18,21-22,24,28H,5,12-13,15-17H2,1-4H3,(H,33,39)(H,34,40)(H,35,41)/b11-10+

InChI Key

CAYJBRBGZBCZKO-ZHACJKMWSA-N

SMILES

CCOC(=O)C=CC(CC1CCNC1=O)NC(=O)C(CC2=CC=C(C=C2)F)CC(=O)C(C(C)C)NC(=O)C3=NOC(=C3)C

Canonical SMILES

CCOC(=O)C=CC(CC1CCNC1=O)NC(=O)C(CC2=CC=C(C=C2)F)CC(=O)C(C(C)C)NC(=O)C3=NOC(=C3)C

Isomeric SMILES

CCOC(=O)/C=C/C(CC1CCNC1=O)NC(=O)C(CC2=CC=C(C=C2)F)CC(=O)C(C(C)C)NC(=O)C3=NOC(=C3)C

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